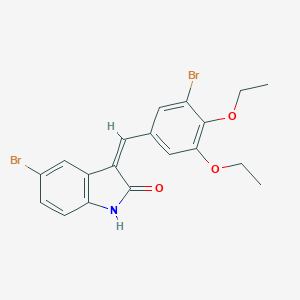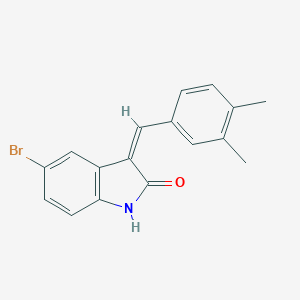![molecular formula C19H17FN2O4S B307890 (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307890.png)
(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development, as well as for other scientific research applications.
Mécanisme D'action
The mechanism of action of (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell growth and proliferation. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one exhibits several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. This compound has also been found to exhibit low toxicity towards normal cells, which further enhances its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development and other scientific research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions that can be explored in the scientific research of (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one. One potential direction is to further investigate its anticancer activity against different types of cancer cells, as well as to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential applications in other fields of scientific research, such as neuroscience and immunology. Finally, further research is needed to fully understand the mechanism of action of this compound and to optimize its chemical properties for improved therapeutic efficacy.
Méthodes De Synthèse
The synthesis of (5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one involves several steps, including the reaction of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde, followed by the reaction of the resulting product with thiosemicarbazide. The final product is obtained by cyclization of the intermediate compound.
Applications De Recherche Scientifique
(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug development, where it has been found to exhibit significant anticancer activity against various types of cancer cells.
Propriétés
Nom du produit |
(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C19H17FN2O4S |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H17FN2O4S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(23)22-19(27-16)21-13-6-4-12(20)5-7-13/h4-10H,1-3H3,(H,21,22,23)/b16-10- |
Clé InChI |
PMTFBQGXUCBLME-YBEGLDIGSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307811.png)

![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)
![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)
![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307816.png)


![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![6-(3-Chloro-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307824.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307826.png)
![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)
![5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307828.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307829.png)